N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide
Overview
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The compound can also be synthesized through the reaction of 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various aromatic amines under different conditions .
Chemical Reactions Analysis
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to form intramolecular hydrogen bonds, which contribute to its stability and reactivity . It can also interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide is similar to other benzoxazinone derivatives such as:
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: This compound also contains the benzoxazinone moiety and exhibits similar biological activities.
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: A structural analog of benzoxazinone, this compound has different tautomeric forms and exhibits unique spectral properties.
Properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-17-15-21(16-18-22)27-30-24-14-8-7-13-23(24)28(32)33-27/h1-18,25H,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRACYPASNXREN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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